Disodium azelate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Viscosity controlling. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

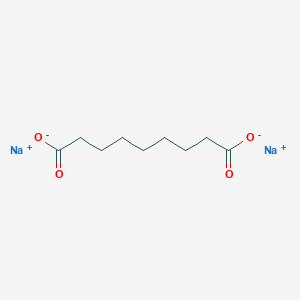

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;nonanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4.2Na/c10-8(11)6-4-2-1-3-5-7-9(12)13;;/h1-7H2,(H,10,11)(H,12,13);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFYNUCAKHMSPCY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(=O)[O-])CCCC(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Na2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

123-99-9 (Parent) | |

| Record name | Disodium azelate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017265133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40889659 | |

| Record name | Nonanedioic acid, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40889659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17265-13-3 | |

| Record name | Disodium azelate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017265133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonanedioic acid, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nonanedioic acid, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40889659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium azelate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISODIUM AZELATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P4H8NH3UJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Disodium Azelate from Azelaic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of disodium azelate, the disodium salt of azelaic acid. The primary method involves a straightforward acid-base neutralization reaction. This document details the chemical principles, experimental protocols, and key physicochemical properties of the compounds involved, tailored for a scientific audience.

Introduction and Background

Azelaic acid (nonanedioic acid) is a naturally occurring saturated dicarboxylic acid found in grains and produced industrially through the ozonolysis or oxidative cleavage of oleic acid.[1] While azelaic acid itself is utilized in dermatology for treating acne and hyperpigmentation, its limited solubility in water (2.1 g/L at 20°C) can pose formulation challenges.[2]

Conversion to its salt form, this compound, significantly enhances water solubility (~180 g/L), making it a valuable compound for various applications.[3] this compound is employed as a viscosity-controlling agent, emulsifier, and hydrotrope in cosmetic and pharmaceutical formulations.[1][4] The synthesis is achieved through the neutralization of azelaic acid's two carboxylic acid groups with a sodium base, most commonly sodium hydroxide.[1][2][4]

Synthesis Pathway: Neutralization Reaction

The core of the synthesis is the acid-base neutralization reaction between the diprotic azelaic acid and sodium hydroxide (NaOH). Both carboxylic acid protons are removed by the hydroxide ions, forming the disodium salt and water. The reaction proceeds in two stages, corresponding to the two pKa values of azelaic acid (pKa1 = 4.55, pKa2 = 5.50).[3]

Caption: Chemical reaction for the synthesis of this compound.

Physicochemical and Stoichiometric Data

The following tables summarize key quantitative data for the reactants and the product, as well as the necessary stoichiometry for the reaction.

Table 1: Physicochemical Properties of Compounds

| Property | Azelaic Acid | Sodium Hydroxide | This compound |

| Molecular Formula | C₉H₁₆O₄ | NaOH | C₉H₁₄Na₂O₄[1][4] |

| Molecular Weight ( g/mol ) | 188.22 | 40.00 | 232.18[1][4][5] |

| Appearance | White crystalline powder | White solid (pellets, flakes) | White to pale yellow powder[1][4] |

| Water Solubility | 2.1 g/L (20°C)[2] | ~1000 g/L (20°C) | Highly soluble (~180 g/L)[1][3] |

| Melting Point (°C) | ~106.5 | 318 | ~106[4] |

Table 2: Reaction Stoichiometry

| Reactant / Product | Molar Mass ( g/mol ) | Molar Ratio | Mass Ratio (Normalized to 1g Azelaic Acid) |

| Azelaic Acid | 188.22 | 1 | 1.000 g |

| Sodium Hydroxide | 40.00 | 2 | 0.425 g |

| This compound | 232.18 | 1 | 1.233 g |

| Water | 18.02 | 2 | 0.191 g |

Detailed Experimental Protocol

This protocol describes a standard laboratory procedure for synthesizing this compound.

4.1 Materials and Reagents

-

Azelaic Acid (C₉H₁₆O₄), high purity

-

Sodium Hydroxide (NaOH), analytical grade

-

Deionized Water (H₂O)

-

pH meter or pH indicator strips

-

Stir plate and magnetic stir bar

-

Heating mantle or water bath

-

Beakers and graduated cylinders

-

Rotary evaporator (optional, for efficient drying)

-

Crystallizing dish

4.2 Experimental Workflow

Caption: Experimental workflow for this compound synthesis.

4.3 Step-by-Step Procedure

-

Dissolution of Azelaic Acid:

-

Weigh a desired amount of azelaic acid (e.g., 18.82 g, 0.1 mol) and place it in a beaker of appropriate size.

-

Add a sufficient volume of deionized water to dissolve the acid upon heating. A starting point is typically 200-300 mL.

-

Gently heat the mixture to between 50–60°C using a water bath or heating mantle while stirring continuously with a magnetic stir bar.[1] Continue heating and stirring until all the azelaic acid has dissolved.

-

-

Preparation of Sodium Hydroxide Solution:

-

Calculate the stoichiometric amount of sodium hydroxide required. Based on the 1:2 molar ratio, 0.2 mol of NaOH is needed for 0.1 mol of azelaic acid (i.e., 8.00 g).

-

Carefully weigh the NaOH and dissolve it in a separate beaker containing a small amount of deionized water (e.g., 50-100 mL). Note: This dissolution is exothermic.

-

-

Neutralization:

-

Allow the azelaic acid solution to cool slightly, but maintain a warm temperature to ensure it remains in solution.

-

Slowly and incrementally add the aqueous sodium hydroxide solution to the stirring azelaic acid solution.[1]

-

Monitor the pH of the reaction mixture continuously. The target pH for complete neutralization to the disodium salt is between 7.0 and 7.5.[1]

-

-

Isolation and Crystallization:

-

Once the target pH is reached and stable, the neutralization is complete. The resulting clear solution contains dissolved this compound.

-

Transfer the solution to an evaporation apparatus. The water is typically removed under reduced pressure using a rotary evaporator to yield the product as a white crystalline solid.[1]

-

Alternatively, the solution can be placed in a crystallizing dish and heated gently in an oven or left in a desiccator to evaporate the solvent.

-

-

Drying and Storage:

-

Collect the resulting white to pale-yellow solid.

-

Ensure the product is completely dry by placing it in a desiccator under vacuum for several hours.

-

Store the final this compound product in a tightly sealed container to protect it from moisture.

-

Conclusion

The synthesis of this compound from azelaic acid is a robust and high-yielding process based on fundamental acid-base chemistry. By carefully controlling the stoichiometry and pH, azelaic acid can be efficiently converted into its highly water-soluble disodium salt. This enhances its utility in a wide range of aqueous formulations, making it a versatile ingredient for the pharmaceutical and cosmetic industries. The detailed protocol and data provided herein serve as a comprehensive resource for professionals engaged in chemical synthesis and drug development.

References

Physicochemical properties of Disodium azelate

An In-depth Technical Guide to the Physicochemical Properties of Disodium Azelate

Introduction

This compound, the disodium salt of azelaic acid, is a dicarboxylic acid salt with increasing importance in cosmetics, pharmaceuticals, and industrial applications.[1][2] Its enhanced water solubility compared to its parent acid, azelaic acid, makes it a versatile ingredient in various formulations.[3][4] This document provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and visualizations of its biochemical interactions and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is typically a white to pale yellow crystalline powder.[1][3][5] It is the product of the neutralization of azelaic acid with a sodium base, such as sodium hydroxide.[3] This conversion to a salt form significantly alters its physical properties, most notably increasing its solubility in aqueous solutions.[3][4]

Quantitative Physicochemical Data

The following tables summarize the key quantitative properties of this compound and its parent compound, azelaic acid, for comparison.

| Identifier | Value |

| IUPAC Name | disodium;nonanedioate[6] |

| CAS Number | 17265-13-3[2][6][7], 132499-85-5[3][6] |

| Molecular Formula | C₉H₁₄Na₂O₄[5][6][8] |

| Molecular Weight | 232.18 g/mol [3][6] |

| Appearance | White to pale yellow crystalline powder[1][3]; Monoclinic prismatic needles[5] |

Table 1: General Chemical Identifiers and Properties of this compound.

| Property | Value | Conditions |

| Water Solubility | High; ~180 g/L[3][4] | Standard conditions |

| Solubility in other solvents | Soluble in ethanol.[5] Slightly soluble in ethyl ether, benzene, DMSO.[5] | Standard conditions |

| LogP (Octanol/Water Partition Coefficient) | -0.78310[9] | Estimated |

| pKa (of parent azelaic acid) | pKa₁ = 4.55, pKa₂ = 5.50[3][4] | N/A |

| Topological Polar Surface Area (TPSA) | 80.3 Ų[1][6] | N/A |

Table 2: Solubility and Partitioning Characteristics of this compound.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for reproducible research and development.

Protocol 1: Synthesis of this compound

This protocol describes the laboratory-scale synthesis of this compound from azelaic acid.

Objective: To synthesize this compound via neutralization of azelaic acid.

Materials:

-

Azelaic acid (C₉H₁₆O₄)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Heating mantle with magnetic stirrer

-

pH meter

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve a known quantity of azelaic acid in deionized water. Heating the mixture to 50–60°C can facilitate dissolution.[3]

-

Neutralization: Prepare a standardized aqueous solution of sodium hydroxide. Incrementally add the NaOH solution to the azelaic acid solution while continuously monitoring the pH.[3]

-

pH Adjustment: Continue adding the sodium hydroxide solution until the pH of the mixture stabilizes between 7.0 and 7.5, indicating the complete neutralization of both carboxylic acid groups.[3]

-

Isolation: The resulting aqueous solution of this compound is then concentrated by removing the water, typically under reduced pressure using a rotary evaporator.[3]

-

Crystallization and Drying: The concentrated solution is allowed to cool, promoting the crystallization of this compound. The resulting white crystalline solid is then collected and dried under a vacuum to remove any residual moisture.[3]

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of dicarboxylic acids, a derivatization step is required for GC-MS analysis. This protocol is adapted for azelaic acid, the precursor to this compound.

Objective: To quantify azelaic acid content in a sample using GC-MS following derivatization.

Materials:

-

Sample containing azelaic acid/disodium azelate

-

Ethanol

-

Sulfuric acid (as catalyst)

-

Saturated sodium bicarbonate solution

-

GC-MS system with a suitable column (e.g., HP-5ms)

Procedure:

-

Sample Preparation: Accurately weigh the sample and dissolve it in a suitable solvent. If starting with this compound, acidify the solution to convert it to azelaic acid, followed by extraction into an organic solvent.

-

Derivatization: Transfer the sample to a reaction vial. Add ethanol and a catalytic amount of sulfuric acid. Allow the reaction to proceed at room temperature for approximately 10 minutes to form diethyl azelate.[10]

-

Purification: Neutralize the reaction mixture with a saturated sodium bicarbonate solution to remove excess acid.[11] Extract the diethyl azelate into an appropriate organic solvent.

-

GC-MS Analysis:

-

Injection: Inject an aliquot of the purified derivative solution into the GC-MS.

-

Separation: Utilize a temperature program to separate the components on the column. A typical program might be: hold at 80°C for 2 minutes, then ramp to 250°C at a rate of 20°C/min, and hold for 6 minutes.[10]

-

Detection: Use a mass spectrometer in electron ionization (EI) mode to detect and identify the diethyl azelate peak based on its retention time and mass spectrum.[10]

-

-

Quantification: Prepare a calibration curve using standards of known azelaic acid concentrations that have undergone the same derivatization procedure. Quantify the amount of azelaic acid in the original sample by comparing its peak area to the calibration curve.[10][11]

Biochemical Pathways and Logical Relationships

Azelaic acid, the active form of this compound in biological systems, is known to interact with several enzymatic pathways.

Inhibition of Tyrosinase in Melanin Synthesis

Azelaic acid is a well-documented competitive inhibitor of tyrosinase, a key enzyme in the synthesis of melanin.[3] This inhibitory action makes it effective in the treatment of hyperpigmentation disorders.[3] It is also known to inhibit thioredoxin reductase, which plays a role in regulating tyrosinase.[3]

Caption: Azelaic acid competitively inhibits the enzyme tyrosinase, disrupting melanin production.

Relationship Between Azelaic Acid and this compound

The utility of this compound often stems from its relationship with azelaic acid. The salt form provides formulation advantages (e.g., solubility), while the acid form is typically the biologically active molecule. The equilibrium between these species is pH-dependent.[4]

Caption: The pH-dependent equilibrium between azelaic acid and its more soluble salt forms.

Applications in Research and Drug Development

This compound and its parent acid are utilized in various fields:

-

Dermatology: As an anti-acne agent and for treating inflammatory skin conditions like rosacea and hyperpigmentation.[1]

-

Cosmetics: Used as a viscosity controlling agent, emulsifier, and skin conditioning agent.[3][12]

-

Industrial Applications: Employed as a corrosion inhibitor, a thickener in lithium complex greases, and as a lubricant.[1][3]

-

Biochemical Research: Serves as a competitive inhibitor for various oxidoreductases and targets mitochondrial function to inhibit DNA synthesis.[3] It also acts as a hydrotrope, enhancing the solubility of other substances in water.[1][3]

Conclusion

This compound presents a significant advantage over azelaic acid in formulations where aqueous solubility is paramount. Its well-characterized physicochemical properties, coupled with established methods for its synthesis and analysis, make it a valuable compound for researchers and drug development professionals. Understanding its relationship with the biologically active azelaic acid and its specific enzymatic interactions is key to leveraging its full potential in therapeutic and industrial applications.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound CAS#: 17265-13-3 [amp.chemicalbook.com]

- 3. This compound | 132499-85-5 | Benchchem [benchchem.com]

- 4. Azeco Cosmeceuticals [azelaicacid.cld.bz]

- 5. Page loading... [wap.guidechem.com]

- 6. Azelaic acid, disodium salt | C9H14Na2O4 | CID 159815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [thegoodscentscompany.com]

- 8. This compound | CAS 17265-13-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 9. This compound|lookchem [lookchem.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. This compound – Ingredient - COSMILE Europe [cosmileeurope.eu]

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Disodium Azelate

Introduction

Disodium azelate, the disodium salt of azelaic acid (a naturally occurring C9 dicarboxylic acid), is a compound utilized in various dermatological and cosmetic formulations.[1] In aqueous solutions, it provides the active azelate moiety, which is responsible for its diverse biological effects. This technical guide provides a comprehensive overview of the in vitro mechanisms of action of this compound, focusing on its anti-keratinizing, anti-melanogenic, anti-inflammatory, and enzymatic inhibitory properties. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways.

Anti-proliferative and Anti-keratinizing Effects

This compound demonstrates a significant and reversible anti-proliferative effect on keratinocytes, which is central to its utility as an anti-keratinizing agent.[2][3] This action helps normalize the disturbed terminal differentiation of keratinocytes observed in conditions like acne.[4]

Cellular Mechanisms: The anti-proliferative effects are dose- and time-dependent.[2][5] At the subcellular level, azelaic acid has been shown to induce early and marked damage to mitochondria, followed by the dilation of the rough endoplasmic reticulum (RER).[5] It also leads to a reduction in the synthesis of DNA, RNA, and proteins in these cells.[5][6] Specifically, it reduces the number and size of keratohyalin granules and decreases the amount and distribution of filaggrin, a key protein in the keratinization process.[7][8][9]

Quantitative Data: Inhibition of Keratinocyte Proliferation

| Compound | Cell Type | Assay | Inhibitory Concentration | Outcome | Reference |

| Azelaic Acid | Neonatal Mouse Keratinocytes | ³H-Thymidine Incorporation | 20 mmol/L | 50% inhibition of DNA synthesis | [3][5] |

| Sebacic Acid (C10) | Neonatal Mouse Keratinocytes | ³H-Thymidine Incorporation | 10 mmol/L | 50% inhibition of DNA synthesis | [3] |

| Adipic Acid (C6) | Neonatal Mouse Keratinocytes | ³H-Thymidine Incorporation | 50 mmol/L | 50% inhibition of DNA synthesis | [3] |

Experimental Protocol: Keratinocyte Proliferation Assay (³H-Thymidine Incorporation)

This protocol is based on methodologies described for assessing the anti-proliferative effects of dicarboxylic acids on keratinocytes.[3][5]

-

Cell Culture: Neonatal mouse keratinocytes are cultured in an appropriate medium until they reach a desired confluency.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1 to 50 mmol/L). A control group with no treatment is maintained.

-

Incubation: Cells are incubated with the treatment for specific time periods (e.g., 1, 4, 12, 24 hours) to assess time-dependency.[5]

-

Radiolabeling: One hour prior to the end of the incubation period, ³H-thymidine is added to the culture medium of all wells.

-

Harvesting: After the labeling period, the medium is removed, and cells are washed with a phosphate-buffered saline (PBS) solution. DNA is then precipitated using an acid solution (e.g., trichloroacetic acid).

-

Quantification: The precipitate is dissolved, and the amount of incorporated ³H-thymidine is measured using a liquid scintillation counter. The counts per minute (CPM) are proportional to the rate of DNA synthesis.

-

Analysis: The percentage of inhibition is calculated by comparing the CPM of treated cells to the control cells.

Visualization: Keratinocyte Proliferation Assay Workflow

Caption: Workflow for assessing keratinocyte proliferation via ³H-thymidine incorporation.

Inhibition of Melanogenesis

This compound is an effective inhibitor of melanogenesis, primarily through its direct and indirect actions on tyrosinase, the rate-limiting enzyme in melanin synthesis.[2][10] It selectively targets hyperactive and malignant melanocytes while having minimal effect on normal cells.[2]

Enzymatic Mechanisms:

-

Competitive Inhibition of Tyrosinase: Azelaic acid acts as a competitive inhibitor of tyrosinase.[2][11] This action is attributed to the two carboxylic acid groups interacting with histidine residues in the enzyme's copper-containing active site.[12] By inhibiting tyrosinase, it blocks the conversion of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, halting the melanin production cascade.[13][14]

-

Inhibition of Thioredoxin Reductase: Azelaic acid also inhibits thioredoxin reductase.[2][6][15] This enzyme is part of a system that can regulate tyrosinase activity.[12][15] By inhibiting this reductase, azelate indirectly modulates melanin synthesis.

Experimental Protocol: In Vitro Tyrosinase Inhibition Assay

This protocol is a generalized method based on common tyrosinase activity assays.[13][16][17]

-

Reagent Preparation:

-

Prepare a phosphate buffer solution (pH ~6.8).

-

Prepare a solution of mushroom tyrosinase in the phosphate buffer.

-

Prepare a substrate solution of L-DOPA or L-tyrosine in the buffer.

-

Prepare stock solutions of this compound and a positive control (e.g., Kojic acid) in a suitable solvent.

-

-

Assay Procedure (96-well plate format):

-

To each well, add the tyrosinase enzyme solution.

-

Add various concentrations of the this compound test solution, the positive control, or a solvent blank (negative control).

-

Incubate the plate at a controlled temperature (e.g., 25°C) for approximately 10 minutes.

-

Initiate the reaction by adding the substrate solution (L-DOPA) to all wells.

-

-

Measurement:

-

Calculation: The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = {[(A - B) - (C - D)] / (A - B)} * 100 Where A is the absorbance of the negative control with the enzyme, B is the absorbance of the negative control without the enzyme, C is the absorbance of the test sample with the enzyme, and D is the absorbance of the test sample without the enzyme.[16]

Visualization: Melanogenesis Inhibition Pathway

Caption: this compound competitively inhibits tyrosinase, blocking melanin synthesis.

Anti-inflammatory and Antioxidant Mechanisms

This compound exhibits significant anti-inflammatory and antioxidant properties by directly targeting reactive oxygen species (ROS), which are key mediators in inflammatory processes.[2]

Mechanisms of Action:

-

Inhibition of Neutrophil ROS Production: Neutrophils are a primary source of ROS during the initial phase of inflammation. Azelaic acid has been shown to inhibit the release of ROS, such as superoxide anions (O₂⁻) and hydroxyl radicals (OH·), from neutrophils in a dose-dependent manner.[2][15]

-

Free Radical Scavenging: In vitro studies demonstrate that azelaic acid acts as a scavenger of toxic oxygen species, particularly the hydroxyl radical.[4][15] This activity helps reduce oxidative tissue damage at sites of inflammation.[15]

Experimental Protocol: In Vitro Neutrophil ROS Production Assay

This protocol is a conceptual model for measuring ROS inhibition from neutrophils.

-

Neutrophil Isolation: Isolate human neutrophils from the peripheral blood of healthy donors using density gradient centrifugation.

-

Cell Treatment: Pre-incubate the isolated neutrophils with various concentrations of this compound or a vehicle control for a specified time.

-

Stimulation: Stimulate the neutrophils to produce ROS using an agent like phorbol 12-myristate 13-acetate (PMA) or opsonized zymosan.

-

ROS Detection: Measure ROS production using a chemiluminescence or fluorescence-based assay. For example, use luminol or lucigenin to detect superoxide anion production via a luminometer, or use a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA) measured by a fluorescence plate reader or flow cytometry.

-

Data Analysis: Compare the ROS signal from azelate-treated neutrophils to the signal from control cells (stimulated but untreated) to determine the percentage of inhibition.

Visualization: Anti-inflammatory Mechanism

Caption: this compound reduces inflammation by inhibiting ROS release and scavenging free radicals.

Additional Enzymatic Inhibition

Beyond its primary targets, this compound inhibits several other key enzymes involved in cutaneous pathophysiology.

Inhibition of 5-alpha-reductase

Azelaic acid is a potent inhibitor of 5-alpha-reductase, the enzyme that converts testosterone to the more potent androgen, dihydrotestosterone (DHT).[7][18] This mechanism is relevant in androgen-related skin conditions.

Quantitative Data: 5-alpha-reductase Inhibition

| Compound | Concentration | % Inhibition of 5-alpha-reductase | Reference |

| Azelaic Acid | 0.2 mmol/L | Detectable Inhibition | [18] |

| Azelaic Acid | 3 mmol/L | Complete (100%) Inhibition | [18] |

| Zinc Sulphate | 3 mmol/L | Potent Inhibition | [18] |

| Zinc + Vitamin B6 + Azelaic Acid | Very Low Concentrations | 90% Inhibition | [18] |

Experimental Protocol: 5-alpha-reductase Activity Assay

This protocol is based on the methodology for assessing 5-alpha-reductase inhibition in human skin homogenates.[18]

-

Tissue Preparation: Prepare a homogenate from human skin tissue (e.g., foreskin) in a suitable buffer.

-

Reaction Mixture: In a test tube, combine the skin homogenate with a radiolabeled substrate, such as [³H]-testosterone.

-

Inhibitor Addition: Add varying concentrations of this compound, a positive control (e.g., finasteride), or a vehicle control to the reaction mixtures.

-

Incubation: Incubate the mixture at 37°C for a defined period to allow for the enzymatic conversion of testosterone to DHT.

-

Steroid Extraction: Stop the reaction and extract the steroids using an organic solvent (e.g., ethyl acetate).

-

Separation and Quantification: Separate the substrate ([³H]-testosterone) from the product ([³H]-DHT) using thin-layer chromatography (TLC). Scrape the corresponding spots from the TLC plate and measure the radioactivity of each using a liquid scintillation counter.

-

Analysis: Calculate the enzyme activity by determining the conversion rate of testosterone to DHT. Compare the activity in the presence of the inhibitor to the control to determine the percentage of inhibition.

Visualization: 5-alpha-reductase Inhibition Pathway

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. Azelaic Acid: Mechanisms of Action and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Dicarboxylic acids inhibit the growth of keratinocytes in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Effects of azelaic acid on proliferation and ultrastructure of mouse keratinocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | 132499-85-5 | Benchchem [benchchem.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Acta Dermato-Venereologica - File not found [medicaljournals.se]

- 9. Azelaic acid vs. placebo: effects on normal human keratinocytes and melanocytes. Electron microscopic evaluation after long-term application in vivo | Acta Dermato-Venereologica [medicaljournalssweden.se]

- 10. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Azelaic Acid: Evidence-based Update on Mechanism of Action and Clinical Application - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 12. Azelaic Acid: A Bio-Based Building Block for Biodegradable Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. activeconceptsllc.com [activeconceptsllc.com]

- 14. activeconceptsllc.com [activeconceptsllc.com]

- 15. The multiple uses of azelaic acid in dermatology: mechanism of action, preparations, and potential therapeutic applications [termedia.pl]

- 16. Potent Tyrosinase Inhibitory Activity of Curcuminoid Analogues and Inhibition Kinetics Studies [mdpi.com]

- 17. Development of a human tyrosinase activity inhibition assay using human melanoma cell lysate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Inhibition of 5 alpha-reductase activity in human skin by zinc and azelaic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Disodium azelate solubility in water and organic solvents

An In-Depth Technical Guide to the Solubility of Disodium Azelate

Introduction

This compound (CAS No. 17265-13-3), the disodium salt of nonanedioic acid (azelaic acid), is a compound of significant interest in cosmetic, pharmaceutical, and industrial applications.[1][2][3] It is formed through the neutralization of azelaic acid's two carboxylic acid groups with sodium hydroxide.[1] This conversion from the acid to its salt form profoundly alters its physicochemical properties, most notably increasing its solubility in aqueous solutions.[1] While azelaic acid is a white, crystalline solid sparingly soluble in water, this compound is typically a white to pale yellow powder that is highly soluble in water.[1][4][5][6]

This guide provides a comprehensive overview of the solubility of this compound in water and organic solvents, details experimental protocols for its synthesis and analysis, and visualizes key chemical and experimental processes. The information is intended for researchers, scientists, and drug development professionals working with this versatile compound.

Physicochemical Properties and Solubility Data

This compound's enhanced water solubility compared to its parent acid is a key advantage for various formulations.[1] It also functions as a hydrotrope, a substance that can enhance the solubility of other poorly soluble compounds in water.[1][2]

General Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₄Na₂O₄ | [1][3] |

| Molecular Weight | 232.18 g/mol | [1][7] |

| Appearance | White to pale yellow powder | [1][2] |

| Form | Monoclinic prismatic needles | [8] |

Solubility Profile

The solubility of this compound is significantly influenced by the solvent and temperature. While its parent acid, azelaic acid, has a water solubility of only 2.1 g/L at 20°C, the disodium salt form is considerably more soluble.[4][9]

| Solvent | Solubility | Temperature | Notes |

| Water | ~180 g/L | Not Specified | Results in a relatively high pH (>7.0).[9] |

| Water | Soluble / Highly Soluble | Not Specified | Described as "reasonably soluble" and "very well soluble at elevated temperature".[1][2][4] |

| Ethanol | Soluble | Not Specified | [8] |

| Ethyl Ether | Slightly soluble | Not Specified | [8] |

| Benzene | Slightly soluble | Not Specified | [8] |

| DMSO | Slightly soluble | Not Specified | [8] |

Experimental Protocols

Synthesis of this compound via Neutralization

The primary method for synthesizing this compound is through a direct neutralization reaction of azelaic acid with sodium hydroxide.[1][4] This process is often performed in situ when preparing formulations.[4]

Objective: To prepare this compound from azelaic acid.

Materials:

-

Azelaic acid (C₉H₁₆O₄)

-

Sodium hydroxide (NaOH), aqueous solution (e.g., 1M)

-

Deionized water

-

pH meter

-

Heating mantle or hot plate with magnetic stirrer

-

Beaker and other standard laboratory glassware

Methodology:

-

Dissolution: Dissolve a known quantity of azelaic acid in deionized water in a beaker. Heating the mixture to 50–60°C can facilitate the dissolution of the sparingly soluble acid.[1]

-

Neutralization: While stirring, incrementally add the aqueous sodium hydroxide solution to the azelaic acid solution.

-

pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter. Continue adding the NaOH solution until a stable pH in the range of 7.0 to 7.5 is achieved, indicating the complete neutralization of both carboxylic acid groups.[1]

-

Isolation (Optional): If the solid form is required, the resulting aqueous solution of this compound can be concentrated by evaporating the water, often under reduced pressure, to yield a white crystalline solid.[1]

Determination of Azelaic Acid Content by GC

While a specific protocol for this compound solubility determination was not found, the analysis of its parent compound, azelaic acid, is well-documented. Gas Chromatography (GC) is a common method for quantifying azelaic acid in cosmetic samples, which requires a derivatization step to make the non-volatile acid suitable for GC analysis.

Objective: To quantify azelaic acid concentration in a sample via derivatization followed by GC analysis.

Materials:

-

Sample containing azelaic acid

-

Ethanol

-

Sulfuric acid

-

Internal standard (e.g., diethyl azelate)

-

Gas Chromatograph with a suitable column and detector (e.g., FID or MS)

Methodology:

-

Sample Preparation: Accurately weigh 1 g of the sample and place it into a suitable reaction vessel.[10]

-

Derivatization:

-

Extraction: After cooling, extract the diethyl azelate into an appropriate organic solvent.

-

GC Analysis:

-

Inject a known volume of the extracted sample into the gas chromatograph.

-

Separate the components on a suitable GC column.

-

Detect and quantify the diethyl azelate peak by comparing its retention time and area with that of a known standard.[10]

-

Visualizations: Workflows and Pathways

The following diagrams illustrate the key processes related to this compound and its active form, azelaic acid.

Caption: Synthesis of this compound from Azelaic Acid.

Caption: Generalized Experimental Workflow for Solubility Determination.

Caption: Azelaic Acid's Role in Inhibiting the Tyrosinase Enzyme.

Conclusion

This compound offers a significant solubility advantage over its parent compound, azelaic acid, particularly in aqueous systems. Its high water solubility (~180 g/L) and its ability to act as a hydrotrope make it a valuable ingredient in pharmaceuticals and cosmetics, where bioavailability and formulation clarity are crucial.[2][9] While it exhibits some solubility in polar organic solvents like ethanol, it is only slightly soluble in non-polar solvents such as benzene and ethyl ether.[8] The synthesis is straightforward, involving a simple acid-base neutralization that can be integrated directly into manufacturing processes. This technical guide provides foundational data and methodologies to support further research and development involving this compound.

References

- 1. This compound | 132499-85-5 | Benchchem [benchchem.com]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. GSRS [precision.fda.gov]

- 4. PROCESS AZEPUR99 - Azelaic [azelaic.com]

- 5. Essential Guide azelaic acid [azelaicacid.cld.bz]

- 6. AZELAIC ACID - The active material for pharma application - Azelaic [azelaic.com]

- 7. This compound|lookchem [lookchem.com]

- 8. Page loading... [wap.guidechem.com]

- 9. Azeco Cosmeceuticals [azelaicacid.cld.bz]

- 10. pubs.acs.org [pubs.acs.org]

The Biological Activity of Disodium Azelate on Skin Cells: A Technical Guide

Introduction: Disodium azelate, the water-soluble salt of azelaic acid, is a dicarboxylic acid with established therapeutic benefits in various dermatological conditions. Its biological activity stems from the actions of azelaic acid, which becomes available upon dissociation in aqueous environments. This technical guide provides an in-depth overview of the effects of this compound on key skin cells—keratinocytes, melanocytes, and fibroblasts—summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways. While much of the existing research has been conducted using azelaic acid, the data presented herein is considered representative of the biological effects of this compound.

Effects on Keratinocytes: Proliferation and Differentiation

This compound, through its active component azelaic acid, exerts a regulatory influence on keratinocyte proliferation and differentiation, processes that are often dysregulated in skin disorders like acne and psoriasis.

Inhibition of Proliferation

Azelaic acid has been shown to have an antiproliferative effect on keratinocytes. This is achieved through the inhibition of DNA synthesis. In vitro studies on mouse keratinocytes have demonstrated a dose- and time-dependent reduction in DNA synthesis upon treatment with azelaic acid[1].

Table 1: Quantitative Data on the Antiproliferative Effect of Azelaic Acid on Keratinocytes

| Parameter | Value | Cell Type | Reference |

| IC50 for DNA Synthesis Inhibition | 20 mM | Mouse Keratinocytes | [1] |

Modulation of Differentiation

Azelaic acid also influences the expression of key keratinocyte differentiation markers. While specific quantitative data on the modulation of markers like involucrin and filaggrin by this compound is limited, the known anti-keratinizing effect of azelaic acid suggests a role in normalizing the differentiation process.

Experimental Protocol: Keratinocyte Proliferation Assay (MTT Assay)

This protocol outlines a general procedure for assessing the effect of this compound on keratinocyte proliferation using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Human epidermal keratinocytes (e.g., HaCaT cell line) are cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with fetal bovine serum and antibiotics, under standard conditions (37°C, 5% CO2).

-

Cell Seeding: Keratinocytes are seeded into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (prepared by dissolving in sterile distilled water and adjusting the pH to ~7.0-7.4). A vehicle control (medium without this compound) is also included.

-

Incubation: Cells are incubated with this compound for a predetermined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following incubation, the treatment medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value, the concentration at which 50% of cell proliferation is inhibited, can be calculated from the dose-response curve.

Effects on Melanocytes: Inhibition of Melanogenesis

This compound is well-documented for its skin-lightening effects, which are attributed to the inhibitory action of azelaic acid on melanogenesis, the process of melanin production by melanocytes.

Inhibition of Tyrosinase Activity

Table 2: Comparative IC50 Values for Tyrosinase Inhibition by Carboxylic Acids

| Compound | IC50 (mM) | Inhibition Type | Reference |

| L-pyroglutamic acid | 3.38 | Competitive | [2] |

| 3-phenyllactic acid | 3.50 | Mixed-type | [2] |

| Malic acid | 3.91 | Mixed-type | [2] |

| Lactic acid | 5.42 | Mixed-type | [2] |

Experimental Protocol: Tyrosinase Inhibition Assay

This protocol describes a general method to assess the in vitro inhibitory effect of this compound on mushroom tyrosinase activity.

-

Reagent Preparation:

-

Mushroom tyrosinase solution (e.g., 1000 U/mL in phosphate buffer, pH 6.8).

-

Substrate solution: L-DOPA (L-3,4-dihydroxyphenylalanine) at a concentration of 2 mM in phosphate buffer.

-

This compound solutions at various concentrations in phosphate buffer.

-

Positive control: Kojic acid solution.

-

-

Assay Procedure:

-

In a 96-well plate, add 40 µL of phosphate buffer, 20 µL of this compound solution (or control), and 20 µL of mushroom tyrosinase solution to each well.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of the L-DOPA substrate solution to each well.

-

Incubate the plate at 37°C for 20 minutes.

-

-

Absorbance Measurement: Measure the absorbance at 475 nm, which corresponds to the formation of dopachrome.

-

Data Analysis: The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value can be determined from the dose-response curve.

Effects on Fibroblasts: Modulation of Extracellular Matrix

The influence of this compound on fibroblasts, the primary cells responsible for producing the skin's extracellular matrix (ECM), is an area of growing interest. Azelaic acid has been shown to impact collagen synthesis and may play a role in skin aging and repair.

Effect on Collagen Synthesis

Studies have indicated that azelaic acid can influence collagen production in dermal fibroblasts. For instance, in a model of photo-irradiated human dermal fibroblasts, azelaic acid was found to increase the production of type I pro-collagen[3]. This suggests a potential role in counteracting the degradation of the dermal matrix associated with photoaging.

Experimental Protocol: Assessment of Collagen Production in Fibroblasts

This protocol provides a general framework for evaluating the effect of this compound on collagen synthesis in human dermal fibroblasts.

-

Cell Culture: Human dermal fibroblasts are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Treatment: Confluent fibroblast cultures are treated with various concentrations of this compound in serum-free or low-serum medium for a specified duration (e.g., 24-72 hours).

-

Sample Collection: The cell culture supernatant is collected to measure secreted collagen, and the cell lysate is prepared to analyze intracellular collagen levels.

-

Collagen Quantification:

-

ELISA: A quantitative enzyme-linked immunosorbent assay (ELISA) specific for human pro-collagen type I can be used to measure the amount of newly synthesized collagen in the culture supernatant.

-

Western Blot: Western blot analysis can be performed on cell lysates to detect and quantify the levels of collagen type I protein.

-

-

Data Analysis: The results are typically expressed as the amount of collagen produced per cell or as a percentage relative to an untreated control.

Signaling Pathways Modulated by this compound

The diverse biological activities of this compound on skin cells are mediated through its interaction with several key intracellular signaling pathways.

NF-κB Signaling Pathway

The anti-inflammatory effects of azelaic acid are partly attributed to its ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. In keratinocytes, azelaic acid can inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

PPARγ Signaling Pathway

Azelaic acid has been identified as an activator of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor with significant anti-inflammatory and anti-senescence properties. Activation of PPARγ in fibroblasts can counteract stress-induced premature senescence and modulate inflammatory responses[3][4].

Caption: Activation of the PPARγ signaling pathway by this compound.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathway is crucial in regulating keratinocyte proliferation and differentiation. While direct studies on this compound are limited, the known effects of azelaic acid on keratinocyte function suggest a potential modulation of MAPK pathways such as ERK, JNK, and p38.

Caption: Potential modulation of the MAPK signaling pathway by this compound.

This compound, through the action of azelaic acid, demonstrates a multifaceted biological activity on key skin cells. Its ability to inhibit keratinocyte proliferation, suppress melanogenesis, and exert anti-inflammatory effects via modulation of the NF-κB and PPARγ signaling pathways provides a strong scientific basis for its use in the treatment of various skin disorders. Further research is warranted to elucidate the precise quantitative effects and detailed molecular mechanisms of this compound itself, which will undoubtedly pave the way for the development of more targeted and effective dermatological therapies.

References

- 1. Effects of azelaic acid on proliferation and ultrastructure of mouse keratinocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Collagen Synthesis Is Suppressed in Dermal Fibroblasts by the Human Antimicrobial Peptide LL-37 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Disodium Azelate as a Tyrosinase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyperpigmentation disorders, characterized by the overproduction of melanin, are a significant concern in dermatology and cosmetics. Tyrosinase, a copper-containing enzyme, is the rate-limiting enzyme in melanogenesis and a key target for depigmenting agents. Azelaic acid, a naturally occurring dicarboxylic acid, is a well-documented tyrosinase inhibitor. This technical guide focuses on disodium azelate, the disodium salt of azelaic acid, and its role as a tyrosinase inhibitor. While much of the available research has been conducted on azelaic acid, this guide will extrapolate the findings to its salt form, which offers formulation advantages such as increased aqueous solubility. We will delve into the mechanism of action, present available quantitative data, provide detailed experimental protocols for its synthesis and evaluation, and visualize key pathways and workflows.

Introduction

Melanin synthesis, or melanogenesis, is a complex process occurring within melanosomes of melanocytes. The dysregulation of this pathway can lead to various hyperpigmentary conditions such as melasma, post-inflammatory hyperpigmentation, and solar lentigines. The development of effective and safe tyrosinase inhibitors is a primary strategy for managing these conditions.

Azelaic acid has demonstrated efficacy in treating hyperpigmentation and is known to act as a competitive inhibitor of tyrosinase.[1][2] this compound, being the salt of azelaic acid, is expected to exhibit its inhibitory effects through the azelate anion in aqueous solutions. Its enhanced solubility makes it a compelling candidate for various cosmetic and pharmaceutical formulations.[3] This guide provides a comprehensive overview of the scientific principles and practical methodologies for studying this compound as a tyrosinase inhibitor.

Mechanism of Action

The primary mechanism by which azelaic acid, and by extension this compound, inhibits melanogenesis is through the competitive inhibition of tyrosinase.[1][2] Tyrosinase catalyzes the initial and rate-limiting steps in melanin synthesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.

Azelaic acid competes with the substrate, L-tyrosine, for binding to the active site of the tyrosinase enzyme.[1] This inhibitory action is attributed to the structural similarity of the carboxyl groups of azelaic acid to the carboxyl group of L-tyrosine, allowing it to bind to the enzyme's active site but not undergo catalysis.

Beyond direct enzyme inhibition, azelaic acid has been shown to modulate signaling pathways involved in melanogenesis. It can down-regulate the expression of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TYRP1), and tyrosinase-related protein 2 (TYRP2). This is achieved by interfering with the upstream signaling cascade involving the microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte development and differentiation.[4][5] Azelaic acid can suppress the phosphorylation of cAMP response element-binding protein (CREB), which is crucial for MITF activation.[5][6]

Signaling Pathway of Azelaic Acid in Melanocytes

Quantitative Data on Tyrosinase Inhibition

| Compound | Enzyme Source | Inhibition Type | Ki Value (Inhibition Constant) | IC50 Value (50% Inhibitory Concentration) | Reference |

| Azelaic Acid | Human Epidermis | Competitive | 2.73 x 10⁻³ M | Not Reported | [1] |

| Azelaic Acid | Mushroom | Competitive | Not Reported | Not Widely Reported | [2] |

Note: The lack of standardized reporting of IC50 values for azelaic acid in the literature makes direct comparisons challenging. The Ki value provides a more fundamental measure of inhibitory potency.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its evaluation as a tyrosinase inhibitor.

Synthesis of this compound

This compound can be synthesized through a straightforward acid-base neutralization reaction of azelaic acid with sodium hydroxide.[7]

Materials:

-

Azelaic acid (C₉H₁₆O₄)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Ethanol

-

Magnetic stirrer and stir bar

-

pH meter

-

Rotary evaporator

-

Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

-

Dissolution of Azelaic Acid: In a beaker, dissolve a known molar amount of azelaic acid in a minimal amount of warm deionized water with continuous stirring. Gentle heating (50-60°C) may be required to aid dissolution.

-

Preparation of Sodium Hydroxide Solution: Prepare a stoichiometric equivalent of a 2M sodium hydroxide solution in deionized water. For every one mole of azelaic acid, two moles of sodium hydroxide are required for complete neutralization.

-

Neutralization: Slowly add the sodium hydroxide solution to the azelaic acid solution dropwise while continuously monitoring the pH with a calibrated pH meter. Continue the addition until a stable pH of 7.0-7.5 is achieved.

-

Isolation of this compound:

-

Evaporation: The resulting solution of this compound can be concentrated using a rotary evaporator to remove the water, yielding a solid product.

-

Precipitation: Alternatively, the this compound can be precipitated by adding a large excess of a non-solvent like ethanol to the aqueous solution.

-

-

Purification and Drying: The solid this compound is collected by filtration, washed with a small amount of cold ethanol to remove any unreacted starting materials, and dried under vacuum to a constant weight.

Mushroom Tyrosinase Inhibition Assay

This colorimetric assay is a widely used method to screen for tyrosinase inhibitors. It measures the enzymatic conversion of L-DOPA to dopachrome, a colored product.

Materials:

-

Mushroom tyrosinase (from Agaricus bisporus)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

This compound (test inhibitor)

-

Kojic acid (positive control)

-

Phosphate buffer (e.g., 0.1 M, pH 6.8)

-

Dimethyl sulfoxide (DMSO) for dissolving compounds if necessary

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare a stock solution of L-DOPA in phosphate buffer.

-

Prepare stock solutions of this compound and kojic acid in phosphate buffer or DMSO. Create a series of dilutions to test a range of concentrations.

-

-

Assay Setup in a 96-well Plate:

-

Test Wells: Add a specific volume of phosphate buffer, tyrosinase solution, and the this compound solution at various concentrations.

-

Control Wells (No Inhibitor): Add phosphate buffer, tyrosinase solution, and the vehicle (buffer or DMSO).

-

Blank Wells (No Enzyme): Add phosphate buffer and the this compound solution.

-

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).

-

Initiation of Reaction: Add the L-DOPA solution to all wells to start the enzymatic reaction.

-

Measurement: Immediately measure the absorbance at a specific wavelength (typically 475-492 nm) at regular intervals for a set period (e.g., 20-30 minutes) using a microplate reader.

-

Calculation of Inhibition: The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where:

-

A_control is the absorbance of the control reaction.

-

A_sample is the absorbance of the reaction with the inhibitor. The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the inhibitor concentration.

-

Cell-Based Melanin Content Assay

This assay quantifies the amount of melanin produced by melanocytes (e.g., B16F10 melanoma cells) in culture after treatment with the test compound.

Materials:

-

B16F10 melanoma cells

-

Cell culture medium (e.g., DMEM) with supplements (e.g., fetal bovine serum, penicillin-streptomycin)

-

α-Melanocyte-stimulating hormone (α-MSH) to stimulate melanogenesis

-

This compound (test compound)

-

Phosphate-buffered saline (PBS)

-

Sodium hydroxide (NaOH) solution (e.g., 1N) containing DMSO (e.g., 10%)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed B16F10 cells in a multi-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound in the presence of α-MSH for a specified period (e.g., 48-72 hours). Include a control group treated with α-MSH only.

-

Cell Lysis: After the treatment period, wash the cells with PBS and lyse them by adding the NaOH/DMSO solution.

-

Melanin Solubilization: Incubate the plate at an elevated temperature (e.g., 80°C) for 1-2 hours to solubilize the melanin.

-

Measurement: Measure the absorbance of the lysates at around 470 nm using a microplate reader.

-

Normalization (Optional but Recommended): To account for differences in cell number, a parallel plate can be used to perform a protein assay (e.g., BCA assay) on the cell lysates. The melanin content can then be normalized to the total protein content.

Experimental and Logical Workflow Visualization

Workflow for Evaluating this compound as a Tyrosinase Inhibitor

Conclusion

This compound, as the salt of the well-established tyrosinase inhibitor azelaic acid, holds significant promise as a depigmenting agent. Its primary mechanism of action is the competitive inhibition of tyrosinase, with further effects on the signaling pathways that regulate melanogenesis. While direct quantitative data for this compound is sparse, the extensive research on azelaic acid provides a strong foundation for its development. The enhanced aqueous solubility of this compound presents a key advantage for its incorporation into various topical formulations for the treatment of hyperpigmentation disorders. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to further investigate and characterize the efficacy of this compound as a tyrosinase inhibitor. Further studies are warranted to establish its specific inhibitory constants and to compare its efficacy directly with azelaic acid in various delivery systems.

References

- 1. researchgate.net [researchgate.net]

- 2. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]

- 3. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Making pretty diagrams with GraphViz [steveliles.github.io]

- 5. sciencerepository.org [sciencerepository.org]

- 6. sciencerepository.org [sciencerepository.org]

- 7. This compound - Ataman Kimya [atamanchemicals.com]

Cellular uptake and metabolism of Disodium azelate

An In-Depth Technical Guide on the Cellular Uptake and Metabolism of Disodium Azelate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, the water-soluble salt of azelaic acid, is a dicarboxylic acid with established therapeutic efficacy in various dermatological conditions. Its clinical utility is intrinsically linked to its cellular uptake and subsequent metabolic fate within target cells. This technical guide provides a comprehensive overview of the current understanding of the cellular transport and metabolism of this compound, with a focus on its active form, azelaic acid. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data, and visual representations of key pathways to facilitate further investigation and application of this compound. While much of the available data pertains to azelaic acid, it is the biologically active moiety of this compound, and its behavior provides critical insights into the action of the disodium salt.

Introduction

This compound is the disodium salt of azelaic acid, a naturally occurring nine-carbon dicarboxylic acid.[1] Due to its enhanced solubility in aqueous solutions compared to azelaic acid, this compound is often utilized in pharmaceutical formulations. In biological systems, it readily dissociates to yield azelate anions and sodium cations. The biological activity is primarily attributed to the azelate anion, which is structurally identical to azelaic acid at physiological pH. Therefore, this guide will focus on the cellular uptake and metabolism of azelaic acid as the active component of this compound.

Azelaic acid exhibits a range of biological effects, including anti-inflammatory, antimicrobial, and anti-keratinizing properties.[2][3] It is a known inhibitor of several key enzymes, including tyrosinase and thioredoxin reductase, and it also impacts mitochondrial function.[4][5] Understanding how this compound and its active form enter cells and are subsequently metabolized is crucial for optimizing its therapeutic use and developing novel drug delivery systems.

Cellular Uptake

The cellular uptake of azelaic acid is a critical step for its pharmacological activity. While specific transporters for dicarboxylic acids have been identified in various cell types, the precise mechanisms for azelaic acid are still under investigation. It is believed to involve both passive diffusion and potentially carrier-mediated transport.

Quantitative Data on Cellular Uptake

Quantitative in vitro data on the specific uptake rates of this compound into relevant skin cells such as keratinocytes and melanocytes is limited in the current literature. However, in vivo studies provide some insights into its absorption. Following topical application of a 20% azelaic acid cream, approximately 3.6% of the applied dose is absorbed systemically.[6] It is important to note that this value reflects percutaneous absorption through the complex structure of the skin and not the uptake kinetics of individual cells.

One study investigating the pharmacokinetics of intravenously administered this compound in healthy volunteers estimated a maximal cellular uptake of 0.657 g/h. This value represents the total body cellular uptake and is not specific to any particular cell type.

| Parameter | Value | Conditions | Source |

| Percutaneous Absorption | 3.6% of applied dose | 20% azelaic acid cream applied to face, chest, and upper back | [6] |

| Maximal Cellular Uptake (in vivo) | 0.657 g/h | Intravenous infusion of this compound in healthy volunteers | Not directly cited |

Metabolism

Once inside the cell, azelaic acid is known to undergo metabolism primarily through β-oxidation, a common pathway for fatty acid degradation.[1][5] This process occurs within the mitochondria and peroxisomes and results in the shortening of the dicarboxylic acid chain.[7][8][9]

Metabolic Pathway

The β-oxidation of azelaic acid (a C9 dicarboxylic acid) leads to the formation of shorter-chain dicarboxylic acids. The principal metabolite identified in serum and urine is pimelic acid (a C7 dicarboxylic acid).[1][5] Further degradation can occur, ultimately leading to succinyl-CoA, which can enter the citric acid cycle. Studies in rat liver have indicated that the β-oxidation of dicarboxylic acids is predominantly carried out in peroxisomes.[7]

Quantitative Data on Metabolism

Quantitative data on the rate of azelaic acid metabolism in specific cell types is not extensively available. However, studies on dicarboxylic acid β-oxidation in rat liver hepatocytes show that the rates of H2O2 generation (a marker for peroxisomal β-oxidation) are comparable to those of monocarboxylic acids, while mitochondrial β-oxidation rates are much lower.[7]

| Metabolite | Description | Source |

| Pimelic Acid (C7) | Primary metabolite of azelaic acid found in serum and urine. | [1][5] |

| Shorter-chain dicarboxylic acids | Products of subsequent β-oxidation cycles. | [1] |

Signaling Pathways and Molecular Interactions

Azelaic acid's therapeutic effects are mediated through its interaction with several key cellular signaling pathways and enzymes.

Inhibition of Tyrosinase and Thioredoxin Reductase

Azelaic acid is a competitive inhibitor of tyrosinase, the key enzyme in melanin synthesis, and thioredoxin reductase, an enzyme involved in regulating cellular redox status and DNA synthesis.[4]

| Enzyme | Inhibition Type | Ki Value | IC50 Value | Source |

| Tyrosinase | Competitive | 2.73 x 10⁻³ M | >0.5 mM (human tyrosinase) | [4][10] |

| Thioredoxin Reductase | Competitive | 1.25 x 10⁻⁵ M | Not specified | [4] |

Impact on Mitochondrial Function

Azelaic acid has been shown to affect mitochondrial function by inhibiting enzymes of the respiratory chain.[5] This can lead to a decrease in cellular energy production and may contribute to its anti-proliferative effects.

Caption: Azelaic acid inhibits complexes of the mitochondrial respiratory chain.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's cellular uptake and metabolism.

Quantification of Azelaic Acid and its Metabolites by HPLC

Objective: To quantify the concentration of azelaic acid and its primary metabolite, pimelic acid, in biological samples.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile phase: Acetonitrile and a buffer solution (e.g., 50 mM sodium phosphate monobasic), pH adjusted to 2.5-3.5 with phosphoric acid

-

Acetonitrile for sample extraction

-

Azelaic acid and pimelic acid standards

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Preparation:

-

For cell culture samples, lyse the cells and extract with a suitable solvent like acetonitrile.

-

For tissue samples, homogenize the tissue in an appropriate buffer and extract with acetonitrile.

-

For plasma or urine samples, perform a protein precipitation step with acetonitrile.

-

Vortex the samples vigorously and centrifuge to pellet debris.

-

Collect the supernatant and filter through a 0.22 µm syringe filter.

-

-

HPLC Analysis:

-

Set the HPLC column temperature (e.g., 30°C).

-

Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).

-

Inject a known volume of the prepared sample onto the column.

-

Detect the analytes using a UV detector at a wavelength of approximately 210 nm.

-

Create a standard curve using known concentrations of azelaic acid and pimelic acid to quantify the amounts in the samples.

-

Cellular Uptake Assay

Objective: To determine the rate and extent of azelaic acid uptake into cultured cells.

Materials:

-

Cultured cells (e.g., keratinocytes, melanocytes)

-

Cell culture medium and supplements

-

This compound or azelaic acid solution

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

HPLC or GC-MS for quantification

Procedure:

-

Seed cells in multi-well plates and grow to a desired confluency.

-

Wash the cells with pre-warmed PBS.

-

Add cell culture medium containing a known concentration of this compound or azelaic acid to the cells.

-

Incubate the cells for various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

At each time point, rapidly wash the cells with ice-cold PBS to stop the uptake process.

-

Lyse the cells using a suitable lysis buffer.

-

Collect the cell lysates and quantify the intracellular concentration of azelaic acid using HPLC or GC-MS as described above.

-

Determine the protein concentration of the cell lysates to normalize the uptake data.

-

Calculate the uptake rate (e.g., in nmol/mg protein/min).

Caption: A general workflow for studying cellular uptake and metabolism.

Conclusion

This compound, through its active form azelaic acid, exerts its therapeutic effects by modulating various cellular processes. While the primary metabolic pathway of β-oxidation is established, and its inhibitory effects on key enzymes are known, there remains a need for more detailed quantitative data on its cellular uptake and metabolic rates in specific target cells. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate these aspects. A deeper understanding of the cellular pharmacokinetics and pharmacodynamics of this compound will be instrumental in optimizing its clinical applications and in the rational design of new therapeutic strategies.

References

- 1. medicaljournalssweden.se [medicaljournalssweden.se]

- 2. The multiple uses of azelaic acid in dermatology: mechanism of action, preparations, and potential therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. A possible mechanism of action for azelaic acid in the human epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Azelaic acid--biochemistry and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Percutaneous absorption of azelaic acid in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Compartmentation of dicarboxylic acid beta-oxidation in rat liver: importance of peroxisomes in the metabolism of dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Dichotomous Influence of Disodium Azelate on Mitochondrial Respiration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium azelate, the water-soluble salt of azelaic acid, is a compound of significant interest due to its multifaceted biological activities. While clinically utilized for various dermatological conditions, its effects at the cellular level, particularly on mitochondrial function, are complex and context-dependent. This technical guide provides an in-depth analysis of the current understanding of how this compound and its active component, azelaic acid, impact mitochondrial respiration. The compound exhibits a dichotomous nature: it can act as an inhibitor of the respiratory chain, particularly in abnormal or malignant cells, yet it can also stimulate mitochondrial biogenesis in other cell types, such as skeletal muscle.[1][2] This document summarizes the key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to offer a comprehensive resource for the scientific community.

Note on Nomenclature: The available research predominantly refers to "azelaic acid." As this compound is the salt form, it is presumed that in a buffered, aqueous solution, its biological effects are mediated by the dissociated azelate anion. This guide will therefore use the term azelaic acid to reflect the existing literature.

Data Presentation: Quantitative Effects on Mitochondrial Parameters

The following tables summarize the key quantitative findings from studies on azelaic acid's impact on mitochondrial function and cell viability. A notable gap in the current literature is the absence of specific inhibitory constants (IC50 or Ki) for the direct effect of azelaic acid on mitochondrial respiratory chain complexes.

Table 1: Induction of Mitochondrial Biogenesis in C2C12 Myotubes

| Parameter | Treatment | Concentration | Fold Change vs. Control | Reference |

| Mitochondrial DNA (mtDNA) Content | Azelaic Acid (24h) | 50 µM | 3.0-fold increase | [2] |

| Mitochondrial Density | Azelaic Acid (24h) | 50 µM | 2.5-fold increase | [2] |

Table 2: Cytotoxicity Data

| Cell Line | Assay | IC50 (50% Inhibition of Viability) | Reference |

| 3T3 Normal Fibroblast | MTT Assay | 85.28 µg/mL | [3] |

Core Mechanisms of Action

Azelaic acid's influence on mitochondria can be broadly categorized into two distinct, and seemingly contradictory, mechanisms: inhibition of the electron transport chain and induction of mitochondrial biogenesis.

Inhibition of Mitochondrial Respiration

In several in vitro systems, particularly involving malignant melanocytes, azelaic acid acts as a direct inhibitor of mitochondrial function.[1] The primary mechanism is the competitive and reversible inhibition of key oxidoreductases within the mitochondrial respiratory chain.[4][5]

-

Affected Complexes: Research has identified NADH dehydrogenase (Complex I), succinic dehydrogenase (Complex II), and H2CoQ-Cytochrome C oxidoreductase (Complex III) as targets of this inhibition.[4]

-

Consequences: This inhibition disrupts the electron transport chain, leading to a decrease in oxygen consumption and ATP synthesis.[5][6] Morphologically, this is associated with significant mitochondrial damage, including massive swelling and the destruction of cristae.[7] This cytotoxic effect is more pronounced in tumor cells, which may exhibit higher uptake of azelaic acid compared to normal cells.[1]

Induction of Mitochondrial Biogenesis

In contrast to its inhibitory role, studies in skeletal muscle cells have revealed that azelaic acid can act as a signaling molecule to promote the creation of new mitochondria.[2][8]

-

Signaling Pathway: This effect is initiated by the activation of an ectopic olfactory receptor, Olfr544, expressed on the surface of skeletal muscle cells.[2] Ligand binding by azelaic acid triggers a downstream cascade involving key regulators of mitochondrial biogenesis, including CREB (cAMP response element-binding protein) and PGC-1α (peroxisome proliferator-activated receptor-gamma coactivator 1-alpha).[8]

-